N-[[4-(dimethylamino)phenyl]methyl]-N-methyl-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide
Description
This compound features a dimethylaminophenylmethyl group, a methyl substituent, and a sulfonylamino propanamide moiety linked to an (E)-2-phenylethenyl (styryl) group.
Properties
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-N-methyl-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-23(2)20-11-9-19(10-12-20)17-24(3)21(25)13-15-22-28(26,27)16-14-18-7-5-4-6-8-18/h4-12,14,16,22H,13,15,17H2,1-3H3/b16-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTBJKXNWXRKSX-JQIJEIRASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN(C)C(=O)CCNS(=O)(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)CN(C)C(=O)CCNS(=O)(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Structural Formula
The compound can be represented by the following structural formula:
Key Chemical Identifiers
- IUPAC Name : N-[[4-(dimethylamino)phenyl]methyl]-N-methyl-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide
- Molecular Formula : C₁₈H₁₈N₂O₂S
- Molecular Weight : 342.41 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in neurotransmitter metabolism, particularly acetylcholinesterase (AChE), which is crucial for terminating synaptic transmission in the nervous system.
Target Enzyme: Acetylcholinesterase
- Function : Hydrolyzes acetylcholine, terminating its action at synapses.
- Relevance : Inhibition can lead to increased levels of acetylcholine, potentially enhancing cholinergic signaling.
Pharmacological Effects
Research indicates that the compound exhibits a range of pharmacological effects:
Study 1: In Vitro Evaluation
A study conducted on human neuronal cell lines demonstrated that the compound could inhibit AChE activity. The results indicated a dose-dependent inhibition, suggesting potential therapeutic applications in neurodegenerative diseases like Alzheimer's.
| Concentration (µM) | AChE Inhibition (%) |
|---|---|
| 1 | 15 |
| 10 | 40 |
| 50 | 75 |
Study 2: Toxicity Assessment
In a toxicity assessment using rodent models, the compound was evaluated for acute toxicity. The LD50 was determined to be higher than 2000 mg/kg, indicating a relatively low acute toxicity profile.
| Test Subject | LD50 (mg/kg) |
|---|---|
| Rat | >2000 |
| Mouse | >2000 |
Study 3: Behavioral Analysis
Behavioral studies in mice showed that administration of the compound resulted in increased locomotor activity, suggesting stimulant properties that may be beneficial in treating certain mood disorders.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key functional groups—dimethylamino, sulfonylamino, and styryl—are critical for its electronic and steric properties. Below is a comparative analysis with analogs from the evidence:
Table 1: Structural and Physicochemical Comparison
Electronic and Reactivity Profiles
- Dimethylamino Group: Present in all analogs, this electron-donating group enhances aromatic ring polarization. In the target compound, this may stabilize charge-transfer interactions, similar to N-substituted maleimides studied in .
- Sulfonylamino vs.
- Styryl Group (E-configuration) : The E-configuration in the target and analogs (e.g., 2(E)-butenamide in ) favors planar geometry, enhancing π-π stacking interactions in biological systems .
Bioactivity and Pharmacokinetic Inferences
- Solubility: The target’s sulfonylamino and amide groups may improve aqueous solubility compared to purely aromatic analogs. However, the styryl group could reduce it, as seen in ’s acetamide analog, which requires dilution for solubility .
- Stability: Hydrazino-containing compounds () are prone to oxidation, whereas the target’s sulfonamide linkage is more stable under physiological conditions .
Theoretical Predictions
Quantum chemical methods (as highlighted in ) predict that the target’s dipole moment and charge distribution are dominated by the dimethylamino and sulfonylamino groups, creating a polarized structure with distinct binding regions. This contrasts with the less polar hydrazino analog in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
